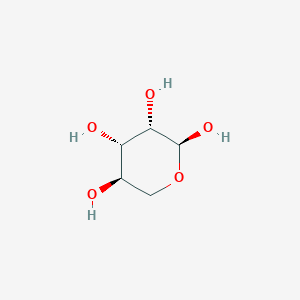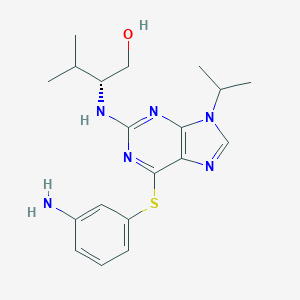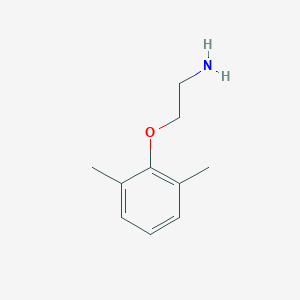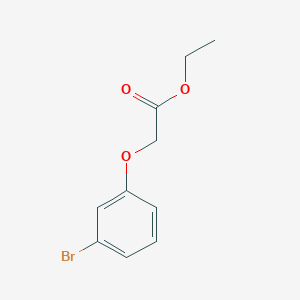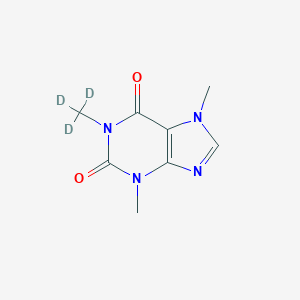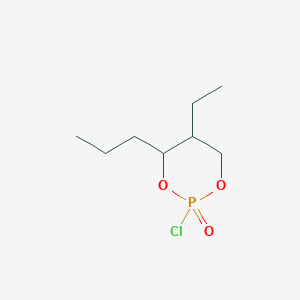
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane, commonly known as CPP, is a phosphorothioate insecticide that is widely used in agriculture. It belongs to the organophosphate class of pesticides and is known for its potent insecticidal properties. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
CPP acts as an irreversible inhibitor of AChE by binding covalently to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemische Und Physiologische Effekte
CPP has been shown to have a wide range of effects on the nervous system, including inhibition of AChE, disruption of synaptic transmission, and alteration of ion channels. In addition, CPP has been shown to induce oxidative stress and inflammation in various tissues, including the liver and brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, CPP is also toxic to humans and animals, and caution must be taken when handling this compound. In addition, CPP is not specific to AChE and can also inhibit other enzymes, such as butyrylcholinesterase, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CPP. One area of interest is the development of new insecticides based on the structure of CPP. Another area of interest is the study of the effects of CPP on non-neuronal tissues, such as the immune system and the cardiovascular system. Finally, the development of new methods for detecting and quantifying CPP in environmental samples may be of interest for monitoring the levels of this compound in the environment.
Synthesemethoden
CPP can be synthesized by reacting 2-chloro-5-ethyl-1,3,2-dioxaphosphorinane with propyl mercaptan and then oxidizing the resulting product with hydrogen peroxide. The reaction yields CPP, which is a colorless liquid with a pungent odor.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used as a tool in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that is critical for the proper functioning of the nervous system. CPP has been used to study the role of AChE in various physiological processes, including muscle contraction, neurotransmission, and cognition.
Eigenschaften
CAS-Nummer |
10140-93-9 |
|---|---|
Produktname |
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane |
Molekularformel |
C8H16ClO3P |
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
2-chloro-5-ethyl-4-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H16ClO3P/c1-3-5-8-7(4-2)6-11-13(9,10)12-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UDNWWDKGKIGFKO-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=O)(O1)Cl)CC |
Kanonische SMILES |
CCCC1C(COP(=O)(O1)Cl)CC |
Andere CAS-Nummern |
10140-93-9 |
Synonyme |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



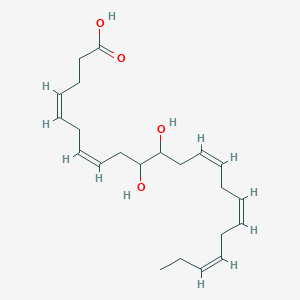
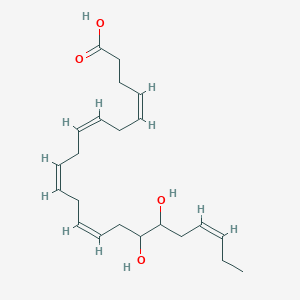
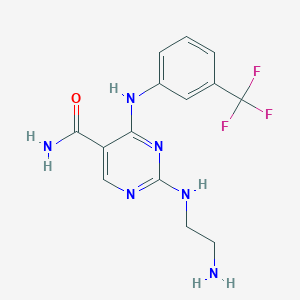
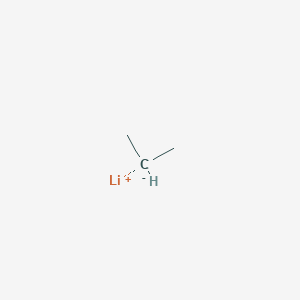
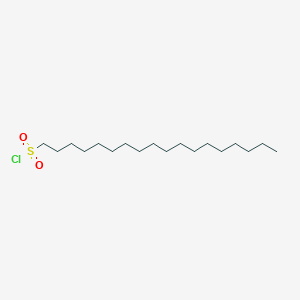
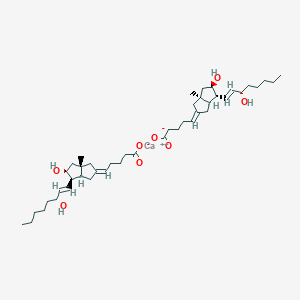
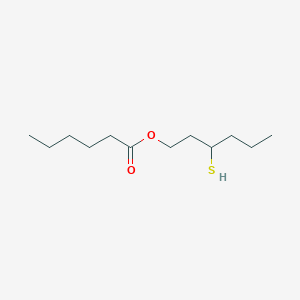
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
